(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

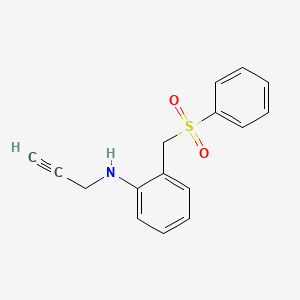

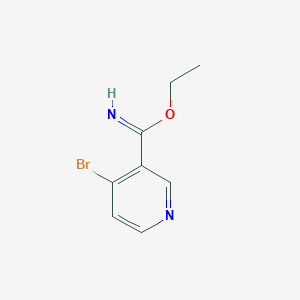

This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is used widely by medicinal chemists . The compound also contains a phenylsulfonyl group and a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学的研究の応用

Crystal Structure and Synthesis

Studies have detailed the crystal structure and synthesis processes involving compounds with structural similarities or functionalities related to "(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone". For instance, the molecular and crystal structures of certain ruthenium complexes provide insights into the coordination chemistry and structural aspects of related compounds. Another area of research focuses on the synthesis and crystal structure of boric acid ester intermediates, emphasizing the significance of these processes in understanding the molecular configurations and potential applications of such compounds in materials science and catalysis (Toyama & Nagao, 2022); (Huang et al., 2021).

Catalysis and Organic Synthesis

Certain compounds structurally related to "this compound" have been demonstrated as efficient organocatalysts in various chemical reactions. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has shown efficiency in asymmetric Michael addition reactions, highlighting the potential of such compounds in stereoselective synthesis and their application in producing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Photocatalysis and Radical Reactions

The role of similar compounds in photochemically induced radical reactions has been explored, demonstrating their utility in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This research highlights the potential for these compounds to facilitate the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds, paving the way for innovative approaches in the synthesis of complex organic structures and the extension of carbon skeletons (Amaoka et al., 2014).

Biological Activities

Further studies have explored the synthesis, structure, and biological activities of derivatives containing the arylthio/sulfinyl/sulfonyl group, indicating some of these compounds exhibit favorable herbicidal and insecticidal activities. This research suggests potential applications in agriculture and pest control, demonstrating the broad scope of scientific interest in compounds with functionalities related to "this compound" (Wang et al., 2015).

将来の方向性

作用機序

Target of Action

The compound “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking ion channels .

Biochemical Pathways

The compound “this compound” could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets enzymes, it could alter metabolic pathways. If it targets receptors, it could affect signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body . They can be metabolized by various enzymes and excreted through the kidneys .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It could potentially alter cellular functions, induce or inhibit cellular responses, or even cause cell death .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALABKQYMSNOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)

![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)